Product packaging for 6-Chloro-1-benzofuran-7-carboxylic acid(Cat. No.:CAS No. 379230-47-4)

6-Chloro-1-benzofuran-7-carboxylic acid

Cat. No.: B1629731
CAS No.: 379230-47-4
M. Wt: 196.58 g/mol
InChI Key: BPHNVHYYTFDGHU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofuran (B130515) Chemistry

The history of benzofuran chemistry dates back to the 19th century, with the first synthesis of the benzofuran ring being reported by Perkin in 1870. researchgate.net Initially extracted from coal tar, its synthesis was a notable achievement in heterocyclic chemistry. nih.gov Since this initial discovery, the benzofuran nucleus has been the subject of extensive study. rsc.org Early work focused on understanding its fundamental properties and reactivity. Over the decades, research has evolved significantly, with chemists developing numerous innovative and catalytic strategies for synthesizing benzofuran derivatives. researchgate.net The development of transition-metal-catalyzed reactions, for instance, has provided efficient methods for constructing the benzofuran core, enabling the synthesis of complex molecules. researchgate.net This evolution has been driven by the ever-increasing recognition of the benzofuran scaffold's importance in medicinal, agricultural, and materials science. rsc.org

Significance of Benzofuran Nucleus in Natural Products and Synthetic Compounds

The benzofuran nucleus is a fundamental structural unit found in a variety of biologically active natural products and synthetic compounds. mdpi.comchemicalbook.com Its presence is a key factor in the biological activities exhibited by these molecules. rsc.org

In nature, the benzofuran scaffold is integrated into complex structures like alkaloids and terpenoids. rsc.org These naturally occurring benzofurans are found in a range of plants and have demonstrated diverse physiological and pharmacological properties. chemicalbook.comrsc.org

Beyond its natural origins, the benzofuran ring system is a highly valued scaffold in synthetic chemistry, particularly for the design and development of new pharmaceutical agents. rsc.orgresearchgate.net Its structural versatility allows chemists to create extensive libraries of derivatives for biological screening. Many clinically approved drugs incorporate the benzofuran moiety, highlighting its importance in medicinal chemistry. mdpi.comresearchgate.net

Below is a table of selected natural products containing the benzofuran scaffold:

Table 1: Examples of Natural Products Containing a Benzofuran Nucleus
Natural Product Source/Class Noted Significance
Usnic Acid Lichens Exhibits antibiotic properties. rsc.orgchemicalbook.com
Psoralen Various Plants Used in the treatment of skin disorders like psoriasis.
Angelicin Psoralea corylifolia Possesses anti-cancer and anti-inflammatory activities. chemicalbook.com
Amiodarone Synthetic derivative An antiarrhythmic agent used for cardiovascular disorders. chemicalbook.comrsc.org
Bergapten Bergamot essential oil Used in treatments for skin conditions. chemicalbook.com

Overview of Diverse Research Applications of Benzofuran Derivatives

The inherent biological activity of the benzofuran scaffold has led to its exploration in a multitude of research applications. Derivatives have been synthesized and investigated for a wide spectrum of pharmacological activities. mdpi.com Research has consistently shown that benzofuran compounds can possess strong biological activities.

These activities are often influenced by the nature and position of substituents on the benzofuran skeleton. The versatility of the benzofuran nucleus makes it a privileged scaffold in drug discovery, with applications ranging from treatments for infectious diseases to chronic illnesses. Furthermore, benzofuran derivatives have found utility in materials science, for example, in the development of organic photovoltaics and field-effect transistors. researchgate.net

The following table summarizes the diverse research applications of benzofuran derivatives:

Table 2: Research Applications of Benzofuran Derivatives
Research Area Examples of Investigated Activities Citation(s)
Antimicrobial Antibacterial, Antifungal mdpi.comresearchgate.net
Anticancer Cytotoxic activity against various cancer cell lines mdpi.comresearchgate.net
Anti-inflammatory Inhibition of inflammatory pathways mdpi.comrsc.orgresearchgate.net
Antiviral Activity against viruses such as HIV and Hepatitis C chemicalbook.com
Neurological Antidepressant, Anticonvulsant, Anti-Alzheimer properties chemicalbook.com
Metabolic Disorders Antihyperglycemic, Antidiabetic mdpi.com
Antioxidant Free radical scavenging capabilities chemicalbook.comresearchgate.net
Materials Science Components for organic electronics like transistors researchgate.net

Focus on 6-Chloro-1-benzofuran-7-carboxylic Acid within Benzofuran Research

Within the vast family of benzofuran derivatives, halogenated compounds represent a significant area of investigation. The introduction of a halogen, such as chlorine, onto the benzofuran scaffold can substantially modify the molecule's electronic properties and, consequently, its biological activity. researchgate.net Research has indicated that halogenated derivatives of benzofurans can exhibit potent and sometimes selective toxicity towards cancer cells. Specifically, the presence of a chloro substituent on the benzofuran ring has been noted to enhance biological activity in certain contexts. mdpi.com

This compound is a specific example of such a halogenated derivative. While extensive, dedicated studies on this particular molecule are not widely present in the public literature, its structure is of interest to medicinal chemists. It combines the benzofuran core with both a chloro-substituent and a carboxylic acid group, features that are known to be important for biological activity. For instance, benzofuran carboxylic acids have been investigated for their antimicrobial properties. rsc.org The study of compounds like this compound falls within the broader effort to understand the structure-activity relationships of substituted benzofurans, aiming to develop novel therapeutic agents. researchgate.net

The chemical properties of this compound are summarized below:

Table 3: Chemical Properties of this compound
Property Value
Molecular Formula C₉H₅ClO₃
Molecular Weight 196.59 g/mol
IUPAC Name This compound
Structure A benzofuran ring substituted with a chlorine atom at position 6 and a carboxylic acid group at position 7.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO3 B1629731 6-Chloro-1-benzofuran-7-carboxylic acid CAS No. 379230-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHNVHYYTFDGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622830
Record name 6-Chloro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379230-47-4
Record name 6-Chloro-1-benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-benzofuran-7-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 6 Chloro 1 Benzofuran 7 Carboxylic Acid

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a cornerstone of synthetic organic chemistry, with a variety of methods developed to achieve this goal. These strategies often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring and can be broadly categorized by the bond connections made during the cyclization process.

Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization is a common and powerful tool for the synthesis of the benzofuran nucleus. These reactions typically involve the formation of a carbon-oxygen or carbon-carbon bond to close the furan ring.

One notable approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. In this method, acyloxy sulfones, prepared from phenols, undergo deprotonation, leading to cyclization. Subsequent dehydration and double bond isomerization under acidic conditions yield the fused furan ring system in good yields. nih.gov This strategy has been successfully applied to the synthesis of various substituted benzofurans. nih.gov

Another versatile method is the acid-catalyzed cyclization of acetals. For instance, polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. Mechanistically, the reaction proceeds through protonation of the acetal, followed by the elimination of methanol (B129727) to form an oxonium ion. The phenyl ring then undergoes nucleophilic addition to this intermediate, leading to the cyclized product after a second methanol elimination. uni.lu

Methods Involving Halogenated Phenolic Precursors

The use of halogenated phenols as starting materials provides a direct route to halogen-substituted benzofurans. A one-step synthesis of benzofuran derivatives has been reported using phenols and α-haloketones in the presence of titanium tetrachloride. This method combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration in a single step, offering high regioselectivity and good yields for a variety of substituted benzofurans. nih.govnih.gov

Furthermore, a simple one-pot procedure has been developed for the preparation of substituted benzofurans starting from halogenated phenols and terminal alkynes. This method involves the acetylation of the phenol, followed by a Sonogashira coupling with the alkyne and subsequent in-situ cyclization. This approach has been successfully applied to the synthesis of various benzofuran derivatives.

One-Pot and Multistep Synthetic Routes

Both one-pot and multistep synthetic strategies are employed in the construction of the benzofuran skeleton, each with its own advantages.

One-Pot Syntheses: These methods are highly efficient as they combine multiple reaction steps into a single operation without the isolation of intermediates. A notable example is the one-pot synthesis of benzofurans via the heteroannulation of benzoquinones, which proceeds under acetic acid catalysis. nih.gov Another efficient one-pot strategy involves the reaction of salicylaldehydes, amines, and alkynes catalyzed by copper iodide. Palladium-catalyzed one-pot syntheses have also been developed, such as the reaction of o-bromophenols with enolizable ketones, which provides differentially substituted benzofurans in moderate to excellent yields. nih.gov

Multistep Syntheses: While often more time-consuming, multistep routes allow for greater control over the substitution pattern of the final product. An efficient three-step combinatorial route to substituted 3-phenylbenzofurans involves the bromination of acetophenones, followed by substitution with phenols and subsequent cyclodehydration. The synthesis of benzothieno[3,2-b]benzofurans has also been achieved through a multistep approach involving fine-tuning of substituent reactivity and the formation of metallocycles.

Role of Catalysis in Benzofuran Synthesis (e.g., Palladium-catalyzed reactions)

Catalysis, particularly with transition metals like palladium, plays a pivotal role in modern benzofuran synthesis. Palladium catalysts are widely used for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are extensively employed in the construction of the benzofuran ring and in the functionalization of the pre-formed system. One of the most common applications is in Sonogashira coupling reactions, which couple terminal alkynes with aryl halides. This is often followed by an intramolecular cyclization to form the benzofuran ring. nih.gov For instance, the coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, readily prepares 2,3-disubstituted benzo[b]furans under mild conditions.

Palladium catalysis is also crucial in one-pot syntheses. A palladium-catalyzed enolate arylation of o-bromophenols is a key step in a one-pot process for synthesizing differentially substituted benzofurans. nih.gov Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of benzofurans, providing a streamlined route to 2-arylbenzofuran derivatives.

Specific Synthesis of 6-Chloro-1-benzofuran-7-carboxylic Acid and Related Analogs

The synthesis of the specifically substituted this compound is a complex task that often requires a multi-step approach due to the precise positioning of the chloro and carboxylic acid groups.

Precursor Chemical Reactions

The synthesis of this compound likely proceeds through a key intermediate, such as 6-chloro-1-benzofuran-7-carbaldehyde. A plausible synthetic route would involve the preparation of a suitably substituted phenolic precursor, followed by cyclization to form the benzofuran core, and subsequent functional group manipulations.

A potential starting material for such a synthesis is 4-chlorophenol. nih.gov This can undergo ortho-formylation to introduce aldehyde groups at the 2- and 6-positions. The selective synthesis of such diformylphenols can be challenging but is a critical step.

Once a precursor like 2-hydroxy-4-chloro-isophthalaldehyde is obtained, the benzofuran ring can be constructed. One possible method involves a reaction with a haloacetic ester, such as ethyl chloroacetate, in the presence of a base. This would lead to the formation of the furan ring fused to the phenol.

Following the formation of the benzofuran carbaldehyde, the final step would be the oxidation of the aldehyde group at the 7-position to a carboxylic acid. This is a standard transformation that can be achieved using various oxidizing agents.

An alternative approach for a related analog, 2-(5-Chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with a substituted salicylaldehyde (B1680747). This reaction proceeds via an in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization. nih.gov While this produces a different substitution pattern, the underlying principles of forming a chloro-substituted benzofuran ring system are relevant.

Below is a table summarizing various synthetic approaches to benzofuran derivatives, highlighting the diversity of methods available.

Synthetic Approach Key Reactants Catalyst/Reagent Product Type Reference
Cyclization of Acyloxy SulfonesPhenols, Unsaturated Acyl ChloridesLHMDS, p-TsOHSubstituted Benzofurans nih.gov
Acid-Catalyzed Acetal CyclizationAcetal-substituted PhenolsPolyphosphoric Acid (PPA)Benzofuran Core uni.lu
One-Pot Phenol/α-Haloketone ReactionPhenols, α-HaloketonesTitanium TetrachlorideSubstituted Benzofurans nih.govnih.gov
One-Pot HeteroannulationBenzoquinonesAcetic AcidBenzofuran Systems nih.gov
Palladium-Catalyzed Enolate Arylationo-Bromophenols, Enolizable KetonesPalladium CatalystDifferentially Substituted Benzofurans nih.gov
Palladium-Catalyzed Sonogashira Couplingo-Iodoanisoles, Terminal AlkynesPalladium Catalyst2,3-Disubstituted Benzofurans
Palladium-Catalyzed C-H ArylationBenzofurans, Aryl DonorsPalladium Catalyst2-Arylbenzofurans
Three-Step Combinatorial SynthesisAcetophenones, PhenolsPSPBP, TBD-P, Amberlyst 153-Phenylbenzofurans

Optimized Reaction Conditions for Compound Synthesis

The synthesis of benzofuran carboxylic acids, including the 6-chloro-7-carboxylic acid variant, is a critical process, often serving as a key step in the preparation of complex pharmaceutical intermediates. google.com Research into the synthesis of related structures, such as benzofuran-6-carboxylic acid, an important intermediate for the drug Lifitegrast, has emphasized the need for practical and efficient methods that avoid harsh reaction conditions. researchgate.net

General strategies for constructing the benzofuran ring system often involve the cyclization of appropriately substituted phenols. rsc.org For instance, a common approach is the reaction of a substituted salicylaldehyde or o-hydroxyacetophenone with an alpha-halo ester or related reagent, followed by cyclization. rsc.orgbeilstein-journals.org Optimization of these syntheses typically involves careful selection of the base, solvent, and temperature to maximize yield and purity. scielo.br For example, in related syntheses, potassium carbonate is a frequently used base, and solvents like acetonitrile (B52724) or ethanol (B145695) are common. beilstein-journals.org The monitoring of reaction progress via techniques like Thin Layer Chromatography (TLC) is standard practice to determine the optimal reaction time and ensure complete conversion before proceeding with workup and purification. google.com

Derivatization and Functionalization Strategies of Benzofuran Carboxylic Acids

The benzofuran carboxylic acid scaffold is a platform for extensive chemical modification, allowing for the synthesis of a diverse range of derivatives. hw.ac.ukchemicalbook.com Functionalization can be targeted at two primary sites: the carboxylic acid moiety and the benzofuran ring system itself. These modifications are crucial for tuning the molecule's physicochemical and biological properties.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters, amides, and hydrazides. researchgate.net These reactions typically proceed via activation of the carboxylic acid.

Esterification: The conversion of this compound to its corresponding esters is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed condensation reaction involves treating the carboxylic acid with an alcohol, which often serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol in large excess helps to drive the reaction toward the ester product. masterorganicchemistry.comyoutube.com Alternatively, Lewis acid catalysts can be employed, which may offer milder conditions and avoid side reactions associated with strong Brønsted acids. rug.nl

Amidation: The formation of amides from this compound requires the use of coupling reagents to activate the carboxyl group for nucleophilic attack by a primary or secondary amine. researchgate.netnih.gov A widely used method involves the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov This approach has proven effective for a broad range of carboxylic acids and amines. nih.gov Another strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride using reagents like oxalyl chloride or thionyl chloride, which then readily reacts with an amine to form the desired amide. nih.gov

Table 1: Representative Conditions for Amidation of Carboxylic Acids

Coupling Reagent System Base Solvent Temperature Typical Yield Reference
EDC / HOAt DIPEA DMSO/MOPS Buffer Room Temp >75% nih.gov
PPh₃ / N-chlorophthalimide - Toluene or ACN Room Temp Good to Excellent researchgate.netnih.gov
Oxalyl Chloride (to form acid chloride) Triethylamine Chloroform (B151607) - - nih.gov

This table presents generalized conditions applicable to carboxylic acids for the synthesis of amides.

Hydrazides are valuable synthetic intermediates, often used to prepare more complex heterocyclic systems. The synthesis of 6-chloro-1-benzofuran-7-carbohydrazide from the parent carboxylic acid can be accomplished through several routes. A common two-step procedure involves first converting the carboxylic acid into its methyl or ethyl ester via Fischer esterification. acs.org The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol to yield the corresponding hydrazide. acs.orgrjptonline.org Direct conversion from the carboxylic acid is also possible, for example, by reacting the corresponding acid chloride with hydrazine at low temperatures. rjptonline.org

Regioselective Functionalization of the Benzofuran Ring System

Beyond modifying the carboxylic acid, the benzofuran ring itself can be functionalized. The inherent reactivity of the heterocyclic ring and the directing effects of the existing substituents govern the position of new functional groups. hw.ac.ukhw.ac.uk

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comscribd.com In the case of the benzofuran system, the furan ring is generally activated towards electrophilic attack, with the C2 position being the most nucleophilic and thus the most common site for substitution. rsc.orghw.ac.uk

For this compound, the outcome of an EAS reaction is controlled by the combined electronic and steric effects of three substituents:

The Furan Ring: Strongly directs electrophiles to the C2 position.

The Chloro Group (at C6): An ortho-, para-directing deactivator. It directs incoming electrophiles to the C5 and C7 positions. However, the C7 position is already substituted.

The Carboxylic Acid Group (at C7): A meta-directing deactivator. It directs incoming electrophiles to the C5 position.

Given these competing influences, predicting the precise regioselectivity can be complex. However, the high intrinsic reactivity of the C2 position of the furan ring often dominates, making it the most probable site for electrophilic attack in reactions like halogenation, nitration, or Friedel-Crafts reactions, provided that steric hindrance from the adjacent C7-carboxylic acid is not prohibitive. rsc.orghw.ac.uk Functionalization at the C4 or C5 positions on the benzene ring is also possible, influenced by the directing effects of the chloro and carboxyl groups. semanticscholar.org

Table 2: Predicted Regioselectivity of EAS on this compound

Position Activating/Deactivating Influence Directing Influence Predicted Outcome
C2 Activated by furan oxygen Furan ring directs here Primary site of substitution, pending steric effects
C3 Less reactive than C2 - Minor substitution product
C4 Deactivated by chloro and carboxyl groups - Unlikely site of substitution
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Cl bond in this compound and its derivatives serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, is particularly valuable for this purpose. This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond of the benzofuran) to form a Pd(II) complex.

Transmetalation : The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net

While published examples detailing the Suzuki-Miyaura coupling of this compound itself are not prevalent in readily accessible literature, the reactivity of the closely related 6-chloropurine (B14466) system demonstrates the feasibility of such transformations. In these cases, the C6-chloro position is the most reactive site for coupling. google.com For the benzofuran scaffold, reactions are typically performed on the ester form (e.g., methyl 6-chloro-1-benzofuran-7-carboxylate) to avoid potential complications with the free carboxylic acid group.

A representative transformation would involve coupling the methyl ester of this compound with an arylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.

Interactive Data Table: Representative Suzuki-Miyaura Coupling Reaction

ParameterDetails
Aryl Halide Methyl 6-chloro-1-benzofuran-7-carboxylate
Boronic Acid Phenylboronic acid
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene / Water
Product Methyl 6-phenyl-1-benzofuran-7-carboxylate

This reaction effectively replaces the chlorine atom at the C-6 position with a phenyl group, demonstrating the utility of palladium catalysis in modifying the benzofuran core.

Introduction and Modification of Halogen Substituents

The halogen atom on the this compound scaffold is not only a key feature but also a site for further chemical modification.

Introduction of the Halogen Substituent

The synthesis of this compound typically involves a multi-step sequence starting from a pre-halogenated precursor. A common strategy for constructing the benzofuran ring is through the cyclization of a substituted phenol. nih.gov

A plausible synthetic route begins with a compound like 4-chloro-2-hydroxybenzaldehyde. The key steps would involve:

Etherification : Reaction of the phenolic hydroxyl group with an ethyl haloacetate (e.g., ethyl bromoacetate) under basic conditions to form an ether.

Intramolecular Cyclization : The resulting intermediate undergoes a base-catalyzed intramolecular condensation and cyclization to form the benzofuran ring, yielding ethyl 6-chloro-1-benzofuran-7-carboxylate.

Saponification : Hydrolysis of the ester group with a base, such as sodium hydroxide, followed by acidification, yields the final product, this compound.

This method strategically introduces the chlorine atom onto the starting benzene ring, ensuring its final position at C-6 of the benzofuran core. A related patent describes the synthesis of 4-amino-5-halogenated benzofuran-7-carboxylic acid, which similarly relies on the coupling and cyclization of a pre-halogenated aromatic precursor. researchgate.net

Modification of Halogen Substituents

The chlorine atom at the C-6 position can be modified through various reactions, most notably through halogen exchange (Halex) reactions or nucleophilic aromatic substitution (SNAr).

A Halex reaction allows for the replacement of one halogen with another. For instance, the chloro group can be exchanged for a fluoro group using a fluoride (B91410) salt like potassium fluoride (KF). These reactions often require high temperatures and may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. nih.gov

Nucleophilic aromatic substitution (SNAr) offers another pathway for modification, where a nucleophile replaces the halogen atom. For this reaction to proceed on an aryl chloride, the aromatic ring typically needs to be "activated" by electron-withdrawing groups. In this compound, the fused furan ring and the adjacent carboxylic acid group provide some electronic influence, but the reaction may still require forcing conditions or a highly reactive nucleophile. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.

Interactive Data Table: Representative Halogen Exchange (Halex) Reaction

ParameterDetails
Starting Material Methyl 6-chloro-1-benzofuran-7-carboxylate
Reagent Potassium Fluoride (KF)
Catalyst Tetraphenylphosphonium bromide (Phase-Transfer Catalyst)
Solvent Diphenyl sulfone (High-boiling solvent)
Temperature 180-220 °C
Product Methyl 6-fluoro-1-benzofuran-7-carboxylate

This transformation highlights a method for modifying the existing halogen substituent, providing a route to other halogenated analogues of the primary compound.

Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Chloro 1 Benzofuran 7 Carboxylic Acid Derivatives

General Overview of Pharmacological Potential of Benzofuran (B130515) Scaffolds

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in medicinal chemistry and drug discovery. nih.govacs.orgnih.gov This structural motif is prevalent in a wide array of biologically active natural products and synthetic compounds, establishing it as a "privileged structure." nih.govrsc.orgtaylorandfrancis.com The inherent versatility and broad spectrum of pharmacological activities associated with benzofuran derivatives have garnered significant attention from researchers worldwide. rsc.orgphytojournal.com These activities include, but are not limited to, antimicrobial, antiviral, antitumor, anti-inflammatory, antioxidant, and analgesic properties. nih.govrsc.orgbenthamdirect.com

The therapeutic potential of the benzofuran nucleus is demonstrated by its presence in several clinically approved drugs. nih.govnih.gov For instance, Amiodarone is an antiarrhythmic agent, Benzbromarone is used for treating gout, and Psoralen is employed in the management of skin disorders like psoriasis and cancer. nih.govrsc.org The wide-ranging biological effects are attributed to the unique physicochemical and electronic properties of the benzofuran ring system, which can be readily modified. taylorandfrancis.commdpi.com Introducing various substituents at different positions on the scaffold allows for the fine-tuning of its biological and pharmacological profile, making it a versatile platform for designing novel therapeutic agents. benthamdirect.commdpi.com Consequently, the synthesis and structural modification of benzofuran derivatives remain an active and important area of research aimed at developing new lead compounds for a multitude of diseases. nih.govscilit.com

Investigation of Antimicrobial Potency (in vitro)

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. rsc.org Benzofuran derivatives have been extensively investigated as a promising source for such agents, exhibiting activity against a wide range of bacteria, fungi, and mycobacteria. nih.govrsc.org

Derivatives of the benzofuran scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies reveal that the type and position of substituents on the benzofuran ring are critical determinants of antibacterial efficacy. nih.gov For example, the introduction of a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity against various strains. nih.gov

Halogenation of the benzofuran ring is a common strategy to enhance antimicrobial potency. rsc.orgnih.gov The presence of halogens like chlorine or bromine can significantly increase antibacterial effects. nih.govnih.gov Studies on halogenated 3-benzofurancarboxylic acid derivatives showed that compounds with two halogen substitutions on an acetyl group were active against Gram-positive cocci, including various strains of Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, derivatives containing a halogen on the aromatic ring also exhibited enhanced activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives
CompoundBacterial StrainActivity (MIC in μg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive cocci50 - 200 nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive cocci50 - 200 nih.gov
Benzofuran-3-carbohydrazide derivative with unsubstituted benzylidene and a chloro di-substituted benzofuran ringCandida albicansNoted as having greater activity rsc.org

Benzofuran derivatives have also emerged as potent antifungal agents. nih.govresearchgate.net Amiodarone, a well-known benzofuran-based drug, exhibits broad-spectrum antifungal activity, defining a potential new class of antimycotics. researcher.life This has spurred the synthesis of novel benzofuran derivatives to identify compounds with improved antifungal profiles. researcher.life

Research has shown that specific substitutions are key to antifungal efficacy. For instance, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. researcher.life Similarly, halogenated derivatives of 3-benzofurancarboxylic acid, such as methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have demonstrated activity against Candida albicans and Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. nih.gov Some derivatives have shown better antimycotic activities than the reference drug fluconazole. rsc.org

Table 2: In Vitro Antifungal Activity of Selected Benzofuran Derivatives
CompoundFungal StrainActivity (MIC in μg/mL)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans100 nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida parapsilosis100 nih.gov
Benzofuran-based piperidinyl arylamidrazone derivative (Compound 81)Aspergillus fumigatus25 rsc.org
Benzofuran-based piperidinyl arylamidrazone derivative (Compound 81)Candida albicans75 rsc.org

Tuberculosis, caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, and benzofuran derivatives have been explored as potential antitubercular agents. nih.govnih.gov Some benzofuran derivatives have been designed as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor for MTB. nih.gov

In silico studies have suggested that benzofuran and naphthofuran derivatives can act as potential antitubercular lead molecules by targeting the NarL protein, which is crucial for MTB's survival in anaerobic conditions. nih.govnih.gov Docking analyses indicated that derivatives with a bromine atom on the benzofuran ring and a nitro group showed strong binding affinity to the active site of NarL. nih.gov For example, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was identified as a compound that could be stabilized at the active site, suggesting its potential to be developed into a novel antituberculosis drug. nih.govnih.gov The presence of a carboxylic acid moiety has also been linked to the antituberculous activity of some compounds through a mechanism involving intrabacterial acidification. mdpi.com

Assessment of Antineoplastic Effects (in vitro)

The benzofuran scaffold is a key component in many natural and synthetic compounds with potent antiproliferative and anticancer activities. rsc.orgmdpi.comnih.gov These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of tubulin polymerization, angiogenesis, and specific enzymes like carbonic anhydrases and protein kinases. taylorandfrancis.com

Benzofuran-based carboxylic acids have been specifically investigated for their ability to inhibit the growth of cancer cells. nih.govacs.org A study focused on benzofuran-based carboxylic acids as inhibitors of cancer-associated human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumorigenesis. acs.orgacs.org

In this study, a series of benzofuran derivatives featuring a benzoic acid moiety linked via a ureido spacer were synthesized and evaluated. acs.org Several of these compounds displayed effective and selective inhibition of hCA IX and XII. acs.org The most promising inhibitors were then tested for their antiproliferative action against human breast cancer cell lines, MCF-7 and MDA-MB-231. acs.org

One derivative, a 5-bromobenzofuran-based carboxylic acid (Compound 9e), was particularly effective against the MDA-MB-231 cell line, showing an IC₅₀ value of 2.52 µM, which is comparable to the reference drug Doxorubicin (IC₅₀ = 2.36 µM). acs.org Further investigation revealed that this compound induced cell cycle arrest at the G2-M phase and promoted apoptosis in MDA-MB-231 cells. acs.org These findings highlight the potential of designing benzofuran carboxylic acid derivatives as effective anticancer agents. acs.orgresearchgate.net

Table 3: In Vitro Antiproliferative Activity of a Benzofuran-Based Carboxylic Acid Derivative
CompoundCancer Cell LineActivity (IC₅₀ in μM)Reference
5-Bromobenzofuran-based carboxylic acid (Compound 9e)MDA-MB-231 (Human Breast Cancer)2.52 ± 0.39 acs.org
Doxorubicin (Reference Drug)MDA-MB-231 (Human Breast Cancer)2.36 ± 0.18 acs.org

Mechanistic Insights into Antineoplastic Pathways (e.g., enzyme inhibition)

Derivatives of benzofuran, particularly those featuring halogen substitutions like chlorine, have demonstrated significant potential as anticancer agents through various mechanistic pathways. nih.govresearchgate.net The inclusion of halogen atoms in the benzofuran ring has been shown to markedly increase anticancer activities. nih.govnih.gov This enhanced efficacy is likely attributable to the capacity of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule, thereby improving binding affinity. nih.gov

One key mechanism involves the inhibition of specific enzymes that are overexpressed in cancerous tissues. Benzofuran-based carboxylic acids have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII. acs.org Certain derivatives exhibit submicromolar inhibitory action against hCA IX and potent inhibition of hCA XII. acs.org This targeted enzyme inhibition is crucial as these isoforms are involved in regulating pH in the tumor microenvironment, which is vital for cancer cell survival and proliferation.

The antiproliferative effects of these compounds have been observed in various cancer cell lines. For instance, specific benzofuran-based carboxylic acids have shown potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Mechanistic studies on MDA-MB-231 cells revealed that treatment with these derivatives can lead to cell cycle arrest at the G2-M phase. nih.gov Further investigations into halogenated benzofuran derivatives have indicated that their cytotoxic effects can be mediated through the generation of reactive oxygen species (ROS), which leads to the induction of apoptosis. nih.gov

Table 1: Inhibition of Cancer-Associated Carbonic Anhydrase (CA) Isoforms and Antiproliferative Activity of Selected Benzofuran Derivatives

CompoundhCA IX Inhibition (KI in µM)hCA XII Inhibition (KI in µM)Antiproliferative Activity vs. MDA-MB-231 (IC50 in µM)Reference
Benzofuran Derivative 44bData Not AvailableData Not Available2.52 nih.gov
Benzofuran Carboxylic Acid 9b0.91Data Not AvailableData Not Available acs.org
Benzofuran Carboxylic Acid 9e0.79Data Not AvailableData Not Available acs.org
Benzofuran Carboxylic Acid 9f0.56Data Not AvailableData Not Available acs.org

Neuroprotective Activity and Neurological Target Modulation

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with diverse biological activities, including neuroprotective effects. nih.govnih.gov Research has highlighted their potential in addressing neurodegenerative disorders by modulating various neurological targets. nih.govnih.gov For example, certain benzofuran-type stilbenes have demonstrated considerable neuroprotective activity against glutamate-induced cell death in neuronal cells. nih.gov A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their ability to counteract excitotoxic neuronal cell damage. nih.govresearchgate.net

Inhibition of Amyloid-beta Fibril Formation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into fibrillar plaques. The inhibition of this process is a primary therapeutic strategy. A series of benzofuran derivatives has been identified as effective inhibitors of Aβ fibril formation. nih.govnih.gov The mechanism of this inhibition appears to be linked to the direct binding of these compounds to the amyloid-beta peptide, which interferes with the peptide's ability to self-assemble into fibrils. nih.gov

Further studies on benzofuran-2-carboxamide (B1298429) derivatives have shown their capacity to modulate the aggregation of Aβ42. researchgate.net Depending on the specific substitutions on the benzofuran scaffold, these compounds can either inhibit or accelerate Aβ42 fibrillogenesis. For instance, derivatives with a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net This modulation of amyloid aggregation underscores the potential of the benzofuran scaffold in developing treatments for Alzheimer's disease. researchgate.net

Butyrylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a validated approach to alleviate cognitive symptoms. nih.gov Benzofuranyl derivatives have been investigated for their inhibitory effects on these enzymes. nih.gov Studies have revealed that these compounds can act as potent inhibitors of both AChE and BChE, with some derivatives demonstrating inhibition constants (Ki) in the low micromolar to nanomolar range. nih.gov The selectivity between AChE and BChE can often be correlated with the structure of specific side chains on the benzofuran core. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by Benzofuranyl Derivatives

Compound ClassBChE Inhibition (Ki Range in µM)Reference
Benzofuranyl derivatives (2a-j)0.28 to 1.60 nih.gov

Other Investigated Biological Modulations (in vitro)

Beyond their antineoplastic and neuroprotective roles, derivatives of 6-chloro-1-benzofuran-7-carboxylic acid have been explored for a variety of other biological activities in vitro, demonstrating the versatility of this chemical scaffold.

Antioxidant Capacity

The antioxidant properties of benzofuran derivatives are well-documented and contribute to their protective effects in biological systems. nih.gov These compounds can mitigate oxidative stress through several mechanisms, including the scavenging of free radicals. nih.govresearchgate.net For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. researchgate.net Similarly, 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated the ability to significantly reduce the levels of intracellular reactive oxygen species (ROS) in cellular models of neurodegeneration. mdpi.com The presence of a chloro-substituent, as seen in some hydrazone derivatives, has also been associated with very good antioxidant activity in DPPH assays. researchgate.net

Enzyme Inhibition (e.g., mPTPB, transglutaminases)

Derivatives of the benzofuran scaffold have been identified as potent inhibitors of various enzymes, including those from pathogenic organisms. A notable example is the inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor that helps the bacterium survive within host macrophages. nih.govnih.gov A medicinal chemistry approach transformed a benzofuran salicylic (B10762653) acid scaffold into a highly potent and selective mPTPB inhibitor, with one derivative achieving an IC50 value of 38 nM. nih.govnih.gov This inhibitor was shown to be capable of reversing the altered immune responses induced by the bacterial phosphatase, highlighting a novel therapeutic avenue. nih.govnih.gov

Table 3: Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB)

ScaffoldTarget EnzymeInhibitory Potency (IC50)Reference
6-Hydroxy-benzofuran-5-carboxylic acidmPTPB38 nM nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The substitution pattern on the benzofuran core is a critical determinant of the biological activity of its derivatives. The presence and position of various functional groups can significantly modulate the pharmacological properties of these compounds, influencing their efficacy and selectivity as, for example, antimicrobial or anticancer agents. This section explores the structure-activity relationships (SAR) of this compound and its analogs, focusing on the impact of halogen substitution, the positioning and derivatization of the carboxylic acid group, and the role of substituents at other positions of the benzofuran ring.

Impact of Halogen Substitution (Chlorine at C-6) on Biological Response

The introduction of halogen atoms, such as chlorine, into the benzofuran ring is a well-established strategy for enhancing biological activity. nih.gov The position of the halogen is crucial, with substitutions at C-4, C-5, and C-6 often leading to potent antibacterial activity. uni.lu Specifically, the presence of a chloro substituent on the benzofuran ring has been associated with increased antimicrobial and antifungal activities. rsc.org

In the context of this compound, the chlorine atom at the C-6 position is expected to significantly influence the molecule's electronic properties and its ability to interact with biological targets. Electron-withdrawing groups on the benzofuran ring, such as chlorine, have been shown to increase the activity of some derivatives by as much as fourfold. rsc.org This enhancement is often attributed to the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity. nih.gov

While direct SAR studies on this compound are limited, research on related structures provides valuable insights. For instance, a study on benzofuran derivatives revealed that a combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring resulted in greater activity compared to other analogs. rsc.org Another study on halogenated benzofuran-3-carboxylic acid derivatives showed that compounds with a chloro group on the aromatic ring exhibited antifungal activity. mdpi.com

The following table summarizes the impact of halogen substitution on the biological activity of various benzofuran derivatives, providing a basis for understanding the potential role of the C-6 chlorine in this compound.

Compound/Derivative ClassHalogen PositionObserved Biological ActivityReference
Chloro-substituted pyrazoline and pyrazole (B372694) moietieson pyrazoline/pyrazoleIncreased antimicrobial activities rsc.org
Chloro di-substituted benzofuranon benzofuran ringGreater activity compared to other members rsc.org
Halogenated 3-benzofurancarboxylic acid derivativesC-4Antifungal activity mdpi.com
Benzofuran derivatives with halogensC-4, C-5, or C-6Potent antibacterial activity uni.lu

Influence of Carboxylic Acid Position and Derivatization

The position and derivatization of the carboxylic acid group are pivotal in defining the biological profile of benzofuran carboxylic acids. The carboxylic acid moiety can act as a pharmacophore, engaging in crucial interactions with biological targets. Its conversion into esters, amides, or other derivatives can modulate properties such as solubility, cell permeability, and binding affinity.

While specific studies on the derivatization of this compound are not extensively reported, research on other benzofuran carboxylic acids provides a framework for understanding these relationships. For example, the derivatization of the carboxylic acid group in benzofuran-2-carboxylic acid into 1,2,3-triazoles has been shown to yield compounds with a broad spectrum of antimicrobial activity. In another study, the conversion of a carboxylic acid to a benzofuran carbohydrazide (B1668358) resulted in excellent antibacterial activity. rsc.org

The position of the carboxylic acid group also plays a significant role. The arrangement of the chloro and carboxylic acid groups at positions C-6 and C-7, respectively, creates a specific electronic and steric environment that will influence how the molecule interacts with target enzymes or receptors. The proximity of the electron-withdrawing chlorine atom to the carboxylic acid group can affect its acidity and reactivity.

The table below illustrates how derivatization of the carboxylic acid group in different benzofuran scaffolds affects their biological activity.

Original ScaffoldDerivative TypeResulting Biological ActivityReference
Benzofuran-2-carboxylic acid1,2,3-TriazolesBroad-spectrum antimicrobial activity
Benzofuran carboxylic acidCarbohydrazideExcellent antibacterial activity rsc.org
Carboxylic acidsDerivatization reagentsApplication in analysis of fatty acids nih.gov

Role of Substituents at Other Benzofuran Ring Positions (e.g., C-2, C-3, C-5, C-7)

Substituents at other positions of the benzofuran ring, such as C-2, C-3, and C-5, are known to significantly impact the biological activity of the resulting derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, bulky or small, can fine-tune the pharmacological profile of the parent compound.

Studies have shown that substitutions at the C-3 position can play an important role in the antibacterial selectivity of benzofuran derivatives. rsc.org For instance, the presence of aryl substituents at the C-3 position through a methanone (B1245722) linker has been investigated for antibacterial activity. rsc.org Similarly, the introduction of various groups at the C-2 position can also modulate activity. For example, the derivatization of benzofuran-2-carboxylic acid has led to compounds with a range of biological activities.

The presence of a hydroxyl group at the C-6 position has been identified as essential for the antibacterial activities of some benzofuran derivatives. rsc.org While the focus of this article is on a C-6 chloro-substituted compound, this highlights the sensitivity of this position to substitution.

The following table provides examples of how substituents at various positions on the benzofuran ring influence biological activity.

Position of SubstitutionSubstituentObserved Biological ActivityReference
C-3Functional groupsImportant role in antibacterial selectivity rsc.org
C-6Hydroxyl groupEssential for antibacterial activities rsc.org
C-4Hydroxyl groupModerate antibacterial activities rsc.org
C-2VariousModulation of antimicrobial activity

Conformational and Electronic Effects on Bioactivity

The three-dimensional conformation and electronic properties of a molecule are fundamental to its biological activity. For this compound and its analogs, the planarity of the benzofuran ring system, along with the orientation of the carboxylic acid group, will dictate how the molecule fits into the binding site of a biological target.

The benzofuran moiety is generally planar. mdpi.com The electronic nature of the benzofuran ring, being an electron-rich heteroaromatic system, makes it reactive towards electrophilic substitution. rsc.org The presence of the electron-withdrawing chlorine atom at C-6 and the carboxylic acid at C-7 significantly alters the electron distribution within the ring system. This modification of the electronic landscape can enhance interactions with biological macromolecules.

The table below highlights key conformational and electronic features of benzofuran derivatives that are relevant to their bioactivity.

FeatureDescriptionImpact on BioactivityReference
Ring ConformationBenzofuran moiety is essentially planar.Influences binding to planar regions of target sites. mdpi.com
Electronic NatureElectron-rich heteroaromatic system.Influences reactivity and interaction with electrophilic species. rsc.org
Substituent EffectsElectron-withdrawing groups can increase activity.Can enhance binding affinity through electronic interactions. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. While specific DFT studies on 6-Chloro-1-benzofuran-7-carboxylic acid are not extensively documented in publicly available literature, the properties of this molecule can be inferred from computational studies on analogous benzofuran (B130515) derivatives. rsc.orgresearchgate.netresearchgate.net

DFT calculations are employed to optimize the molecular geometry and to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Below is a table of representative HOMO-LUMO data for a related benzofuran derivative, 1-benzofuran-2-carboxylic acid, calculated using DFT. This data provides a baseline for understanding the electronic characteristics of the benzofuran scaffold.

Table 1: Calculated Quantum Chemical Parameters for 1-Benzofuran-2-carboxylic acid

Parameter Value
EHOMO -6.366 eV
ELUMO -1.632 eV
Ionization Potential (I) 6.366 eV
Electron Affinity (A) 1.632 eV
Chemical Potential (µ) -3.999 eV
Softness (ζ) 11.49
Electrophilicity (ω) 3.374

Data sourced from a study on 1-benzofuran-2-carboxylic acid and presented for comparative purposes. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the basis of ligand-protein interactions. orientjchem.org Docking studies on various benzofuran derivatives have been reported, highlighting their potential to interact with a range of protein targets, including those involved in cancer and microbial infections. researchgate.netatmiyauni.ac.in

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound within the active site of a protein. The predicted binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. For instance, in studies of benzofuran-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR), docking scores have been used to rank potential inhibitors. nih.gov The specific orientation of the ligand within the binding pocket is determined, revealing which parts of the molecule are critical for binding. atmiyauni.ac.in

The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking studies can elucidate these key interactions. atmiyauni.ac.in For this compound, the following interactions would be anticipated:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong hydrogen bonds with polar amino acid residues in a protein's active site. nih.gov This is a common and critical interaction for many biologically active carboxylic acids.

π-π Stacking: The aromatic benzofuran ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking studies of other benzofuran derivatives have confirmed the importance of these interactions in their binding to proteins. atmiyauni.ac.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.gov While specific MD simulation studies for this compound are not readily found, the application of this technique to other benzofuran derivatives demonstrates its utility. nih.govmdpi.com

MD simulations can be used to:

Assess the stability of the binding mode predicted by molecular docking.

Analyze the flexibility of the ligand and the protein active site upon binding.

Calculate the binding free energy with greater accuracy than docking scores alone.

For example, MD simulations have been used in conjunction with 3D-QSAR studies of benzofuran derivatives to develop models for their anticancer activity. mdpi.com These simulations confirmed the stability of the interactions between the benzofuran ligands and their target proteins. nih.gov

Prediction of Structure-Property Relationships

The chemical structure of a molecule dictates its physical, chemical, and biological properties. Structure-property or structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's activity. nih.govresearchgate.net For this compound, the substituents and their positions are critical.

Benzofuran Scaffold: The benzofuran ring system is a common motif in many biologically active compounds and serves as the core structure. rsc.org

Carboxylic Acid Group: The presence of a carboxylic acid at the 7-position is significant. This group can act as a key pharmacophore, forming crucial interactions with biological targets, as seen in novel benzofuran-2-carboxylic acids that act as potent Pim-1 inhibitors. nih.gov

Chloro Substituent: Halogen atoms, such as the chlorine at the 6-position, can influence the molecule's lipophilicity, electronic properties, and metabolic stability. Studies on other halogenated benzofurans have shown that the introduction of halogens can significantly impact their biological activity, in some cases increasing cytotoxicity against cancer cells. researchgate.netresearchgate.net

By analyzing the effects of these structural components, it is possible to predict the potential properties and biological activities of this compound, guiding its potential applications in medicinal chemistry and materials science. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-Chloro-1-benzofuran-7-carboxylic acid. These techniques provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the acidic proton of the carboxylic acid group. The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm, due to its acidic nature and hydrogen bonding. libretexts.org The protons on the benzofuran ring will show characteristic chemical shifts and coupling patterns. Specifically, the protons on the benzene (B151609) ring and the furan (B31954) ring will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electron-donating effect of the furan oxygen. For a related compound, benzofuran-6-carboxylic acid, the protons on the benzofuran ring appear in a similar region. np-mrd.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165 and 185 ppm. libretexts.orggoogleapis.com The carbon atoms of the benzofuran skeleton will appear in the aromatic region of the spectrum, generally between 100 and 160 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity, and its chemical shift can be predicted based on empirical data for similar chlorinated aromatic compounds. Data for the parent compound, benzofuran, shows carbon signals appearing between approximately 106 and 155 ppm. chemicalbook.com For the related 2-(5-chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the benzofuran carbons resonate within this expected range. uni.lu

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Carboxylic Acid Proton: ~10-13 (broad singlet)Carbonyl Carbon: ~165-185
Aromatic Protons: ~7.0-8.5 (complex multiplets)Aromatic and Furan Carbons: ~100-160

Note: The table presents expected chemical shift ranges based on general principles and data from related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid that is involved in hydrogen bonding. googleapis.comnih.gov The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp peak typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. nih.gov The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹ respectively. nih.gov Additionally, C-Cl stretching vibrations usually appear in the 800-600 cm⁻¹ region.

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad, strong)
C=O Stretch (Carboxylic Acid)1680-1710 (strong)
C-O Stretch1320-1210
O-H Bend960-900
C-Cl Stretch800-600

Note: This table is based on typical IR absorption ranges for the specified functional groups.

Mass Spectrometry (MS, HRMS, ESI-MS, GPC/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. For this compound (C₉H₅ClO₃), the predicted monoisotopic mass is approximately 195.99 g/mol . uni.lu

In electrospray ionization mass spectrometry (ESI-MS), the compound can be observed as various adducts. Predicted values for common adducts include [M+H]⁺ at m/z 197.0000, [M+Na]⁺ at m/z 218.9819, and [M-H]⁻ at m/z 194.9854. uni.lu The fragmentation pattern in mass spectrometry can also provide structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org

Adduct/Fragment Predicted m/z
[M]⁺195.9922
[M+H]⁺197.0000
[M+Na]⁺218.9819
[M-H]⁻194.9854
[M-OH]⁺178.9953
[M-COOH]⁺150.9976

Note: The table contains predicted m/z values from PubChem and calculated values for common fragments.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of carboxylic acids. amazonaws.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. amazonaws.com For the related benzofuran-6-carboxylic acid, HPLC has been used for detection in various applications. chemicalbook.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For benzofuran derivatives, silica (B1680970) gel is a common stationary phase. niscair.res.in The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent system is adjusted to achieve an appropriate retention factor (Rf) value, which for the product is ideally between 0.2 and 0.4 for good separation from starting materials and byproducts.

Column Chromatography

Column chromatography is a principal method for the purification of this compound from reaction mixtures and for the separation of isomers. The technique relies on the differential adsorption of the compound onto a stationary phase, typically silica gel, while a mobile phase facilitates its movement through the column.

For carboxylic acids like this compound, the polarity of the eluent is critical. Often, a gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute the compound of interest. A common mobile phase for the purification of benzofuran derivatives is a mixture of a non-polar solvent like hexane or chloroform (B151607) with a more polar solvent such as ethyl acetate or methanol. mdpi.comrsc.org To prevent the streaking or poor separation of acidic compounds on silica gel, it is a common practice to acidify the mobile phase. reddit.com This is typically achieved by adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the eluent system. reddit.com This ensures that the carboxylic acid remains in its protonated, less polar form, leading to better-defined chromatographic bands. reddit.com

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. google.com Once the fractions containing the desired compound are collected, the solvent is evaporated to yield the purified this compound.

Table 1: General Parameters for Column Chromatography of Benzofuran Carboxylic Acids

ParameterDescription
Stationary Phase Silica gel is the most commonly used adsorbent.
Mobile Phase A gradient system of non-polar and polar solvents, such as hexane/ethyl acetate or chloroform/methanol, is often employed. mdpi.comrsc.org
Mobile Phase Modifier Addition of a small amount of acetic or formic acid to the eluent can improve separation of carboxylic acids. reddit.com
Monitoring Thin-layer chromatography (TLC) is used to analyze the fractions. google.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a synthesized batch of this compound, this analysis is crucial to confirm its empirical formula, C₉H₅ClO₃. The experimentally determined percentages of carbon, hydrogen, and chlorine are compared against the calculated theoretical values. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and identity.

For instance, in the characterization of related benzofuran carboxylic acid derivatives, elemental analysis has been successfully used to confirm their composition. mdpi.comescholarship.org The results are typically presented as a percentage of each element by mass.

Table 2: Theoretical Elemental Composition of this compound (C₉H₅ClO₃)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage
CarbonC12.019108.0954.99%
HydrogenH1.0155.052.57%
ChlorineCl35.45135.4518.04%
OxygenO16.00348.0024.42%
Total 196.59 100.00%

Note: The values are based on the molecular formula C₉H₅ClO₃ and standard atomic weights.

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. For this compound, obtaining single crystals suitable for X-ray diffraction analysis would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the molecule.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel Analogs with Enhanced Biological Activities

A primary focus of future research will be the rational design and synthesis of novel analogs of 6-Chloro-1-benzofuran-7-carboxylic acid to optimize and enhance its biological activities. Structure-activity relationship (SAR) studies on various benzofuran (B130515) series have consistently shown that modifications to the core structure can significantly impact their potency and selectivity. nih.govrsc.org

Key strategies for analog design will likely involve:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to various bioisosteres such as esters, amides, or tetrazoles can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Substitution on the Benzofuran Ring: Introduction of additional substituents on the benzene (B151609) or furan (B31954) portions of the benzofuran ring can influence biological activity. Halogenation, in particular, has been shown to enhance the cytotoxic and antimicrobial properties of benzofuran derivatives. nih.govmdpi.com

Hybridization with Other Pharmacophores: Coupling the this compound scaffold with other known bioactive moieties, such as piperazine, pyridine, or triazole rings, could lead to hybrid molecules with improved or novel therapeutic activities.

The following table provides examples of how different functional groups on the benzofuran scaffold can influence biological activity, suggesting potential avenues for the design of novel this compound analogs.

Scaffold Modification Resulting Biological Activity Potential for this compound Analogs
Introduction of a hydroxyl group at the C-6 positionEssential for certain antibacterial activities. rsc.orgAnalogs could be designed to explore the impact of hydroxyl groups in combination with the existing chloro-substituent.
Hybridization with pyrazoline and thiazole (B1198619) moietiesEnhanced antimicrobial activity. medium.comDevelopment of hybrid compounds incorporating these heterocycles could yield potent antimicrobial agents.
Coupling with 1,2,3-triazole moietyBroad-spectrum antifungal activity. niscair.res.inSynthesis of triazole-containing analogs may lead to new antifungal drug candidates.
Introduction of a bromine atomIncreased cytotoxicity in cancer cell lines. researchgate.netFurther halogenation of the scaffold could be explored to enhance potential anticancer properties.

Exploration of Multi-Target Modulators

The complex nature of many diseases has spurred interest in the development of multi-target modulators, which can simultaneously interact with multiple biological targets. researchgate.net The benzofuran scaffold is a versatile platform for the design of such agents. nih.gov Future research could focus on designing derivatives of this compound that act as multi-target inhibitors.

For instance, by incorporating specific pharmacophoric features, it may be possible to develop analogs that dually inhibit key enzymes implicated in cancer progression, such as PI3K and VEGFR-2. researchgate.net Similarly, the design of hybrids with moieties known to interact with targets in neurodegenerative diseases, such as acetylcholinesterase, could yield novel multi-target agents for conditions like Alzheimer's disease. researchgate.net

Development of Advanced Synthetic Routes for Scalable Production

For any promising compound to move beyond the laboratory, the development of efficient and scalable synthetic routes is crucial. mdpi.com Future research in this area will focus on optimizing the synthesis of this compound and its derivatives. This includes the exploration of novel catalytic systems, such as palladium- and copper-based catalysts, which have been successfully employed in the synthesis of other benzofuran derivatives. acs.orgnih.gov

Furthermore, the adoption of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the development of one-pot or continuous flow processes, will be important for creating sustainable and cost-effective manufacturing methods. researchgate.net Microwave-assisted synthesis has also shown promise in accelerating the formation of the benzofuran ring system and could be adapted for the production of these compounds. nih.gov

Application in Chemical Biology and Material Science Research

The unique photophysical and chemical properties of the benzofuran scaffold open up possibilities for its use in chemical biology and material science. mdpi.com Benzofuran derivatives can serve as fluorescent probes for imaging and sensing biological molecules and processes. scielo.br The this compound core could be functionalized to create novel probes for studying specific cellular targets or pathways.

In the realm of material science, benzofuran-containing polymers and organic materials are being investigated for their potential applications in electronics and photonics. medium.com The specific electronic properties conferred by the chloro and carboxylic acid substituents on the benzofuran ring could be harnessed in the design of new organic electronic materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. youtube.com These computational tools can be employed to accelerate the discovery and optimization of novel analogs of this compound.

ML algorithms can be trained on existing data from benzofuran derivatives to predict the biological activities of new, virtual compounds, allowing for the rapid screening of large chemical libraries. chemicalbook.com AI can also be used to design novel molecular structures with desired properties from the ground up. Furthermore, ML can be applied to optimize reaction conditions for the synthesis of these compounds, leading to higher yields and purity. youtube.com The integration of these in silico methods with traditional experimental work will undoubtedly expedite the journey from compound design to the identification of promising lead candidates.

Q & A

Basic: What synthetic methodologies are effective for producing 6-Chloro-1-benzofuran-7-carboxylic acid?

Answer:
A two-step optimized synthesis route can be adapted from analogous benzofuran derivatives. For example:

Intermediate Formation : React a substituted benzofuran precursor (e.g., methyl ester derivatives) with chlorinating agents (e.g., POCl₃) under reflux conditions to introduce the chloro substituent.

Hydrolysis : Treat the intermediate with aqueous NaOH or K₂CO₃ to hydrolyze ester groups to carboxylic acid. Reaction conditions (temperature, solvent) should be tailored to minimize side products. Total yields >60% are achievable with rigorous optimization .
Validation : Confirm intermediates via TLC and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the molecular structure of this compound?

Answer:
Use a multi-technique approach:

  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds (e.g., 7-chloro-3-methyl-benzofuran-2-carboxylic acid δH ~7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 210.614 (exact mass) with fragmentation patterns matching benzofuran scaffolds .
  • X-ray Crystallography : Resolve crystal structure to validate substituent positions and bond angles, as demonstrated for 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies (e.g., unexpected NMR splitting or MS adducts) require:

Cross-Validation : Re-run spectra under standardized conditions (e.g., deuterated DMSO for NMR).

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomers or conformers.

Alternative Techniques : Use IR spectroscopy to confirm carboxylic acid C=O stretches (~1700 cm⁻¹) or X-ray diffraction to rule out polymorphism .

Advanced: What experimental frameworks are suitable for studying the bioactivity of this compound?

Answer:
Design assays targeting pathways where benzofuran derivatives show activity (e.g., kinase inhibition):

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays, referencing HGF/c-Met pathway inhibition as a benchmark .
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression models.
  • Controls : Include positive controls (e.g., known c-Met inhibitors) and validate cytotoxicity in non-cancerous cell lines .

Methodological: How can researchers design robust experimental workflows for derivative synthesis?

Answer:
Adopt a modular approach inspired by methodological frameworks:

Scoping : Use tools like Science Research Assistant (Chrome extension) to survey literature on analogous compounds .

Reaction Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent (e.g., 1,4-dioxane vs. DMF), and catalyst loadings .

Data Integration : Map workflows using flow diagrams (e.g., Figure 3 in ) to track synthesis, purification, and characterization steps .

Advanced: How to address solubility challenges in bioassay applications?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3–4) by buffering solutions to pH >5 .
  • Surfactant-Assisted Delivery : Test polysorbate-80 or PEG-based formulations for in vivo compatibility .

Methodological: What strategies ensure reproducibility in synthetic protocols?

Answer:

  • Detailed Logs : Document reaction parameters (e.g., ramp rates, stir speeds) and batch-to-batch variability.
  • Analytical Consistency : Standardize HPLC gradients and NMR acquisition parameters (e.g., 500 MHz, 256 scans).
  • Open-Source Tools : Share protocols via platforms like Zenodo or protocols.io to align with FAIR data principles .

Advanced: How can computational chemistry aid in predicting reactivity or bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., c-Met kinase domain).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .
  • MD Simulations : Predict solvation dynamics and stability of the carboxylic acid group in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.